Isophthalamide
Overview
Description
Isophthalamide is an organic compound derived from isophthalic acid. It is characterized by the presence of two amide groups attached to a benzene ring at the 1,3-positions. This compound is known for its versatility in various chemical reactions and its applications in different fields, including materials science and medicinal chemistry.
Mechanism of Action
Target of Action
Isophthalamide, also known as N,N′ Bis-(2-Mercaptoethyl) this compound (NBMI), is a lipophilic thiol agent synthesized from natural chemicals . It has a high affinity for heavy metals such as mercury, cadmium, and lead . Therefore, the primary targets of this compound are these heavy metal ions.
Mode of Action
This compound interacts with its targets (heavy metal ions) by binding to them, forming stable complexes . This interaction reduces the concentration of free heavy metal ions, thereby decreasing their toxicity. For instance, in the case of methylmercury (MeHg) toxicity, this compound has been shown to reduce both acute and chronic MeHg toxicity .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability and can cross biological membranes, potentially reaching various tissues in the body .
Result of Action
The binding of this compound to heavy metal ions results in a decrease in their free concentrations, reducing their toxicity. For example, in a study using the nematode Caenorhabditis elegans, this compound was found to reduce the death rate, structural damage in DAergic neurons, and restore antioxidant response levels when exposed to MeHg .
Biochemical Analysis
Biochemical Properties
Isophthalamide interacts with various enzymes, proteins, and other biomolecules. The rings of the this compound may rotate relative to one another, a process that can be controlled by varying solvent or temperature . This dynamic behavior of this compound plays a significant role in its biochemical reactions.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied. It’s known to interact with certain transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophthalamide can be synthesized through the reaction of isophthaloyl chloride with ammonia or primary amines. The reaction typically occurs in a polar organic solvent such as dimethylacetamide or dimethylformamide. The general reaction scheme is as follows:
Isophthaloyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of isophthalic acid with ammonia under high temperature and pressure. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to avoid the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Isophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are explored for their potential use as pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as polyamides and polyesters, which have applications in textiles and engineering plastics.
Comparison with Similar Compounds
Isophthalamide can be compared with other similar compounds such as terephthalamide and phthalamide. While all these compounds contain amide groups attached to a benzene ring, their structural differences lead to variations in their chemical properties and applications. For example:
Terephthalamide: Has amide groups at the 1,4-positions on the benzene ring, leading to different reactivity and applications.
Phthalamide: Contains amide groups at the 1,2-positions, which also affects its chemical behavior and uses.
This compound is unique due to its specific positioning of amide groups, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Properties
IUPAC Name |
benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPTXGVPYNUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169744 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-57-4 | |
Record name | 1,3-Benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPHTHALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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